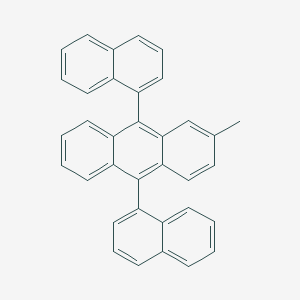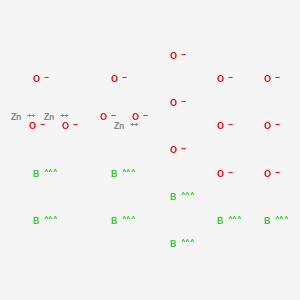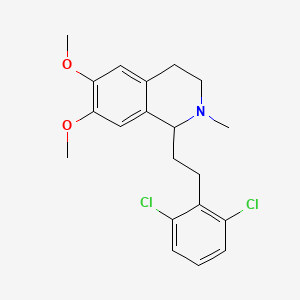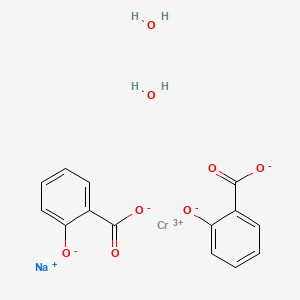
Sodium diaquabis(salicylato(2-)-O1,O2)chromate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium diaquabis(salicylato(2-)-O1,O2)chromate(1-) is a coordination compound where the central chromium ion is coordinated with salicylate ligands and water molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium diaquabis(salicylato(2-)-O1,O2)chromate(1-) typically involves the reaction of sodium chromate with salicylic acid in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the proper coordination of the salicylate ligands to the chromium ion. The reaction mixture is then allowed to crystallize, and the resulting crystals are collected and purified.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the careful control of reaction conditions such as temperature, pH, and concentration of reactants to optimize yield and purity. Advanced purification techniques such as recrystallization or chromatography may be employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Sodium diaquabis(salicylato(2-)-O1,O2)chromate(1-) can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: The chromium center can participate in redox reactions, where it can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The ligands coordinated to the chromium ion can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or ascorbic acid.
Substitution Reagents: Various ligands such as ethylenediamine or bipyridine.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of chromium, while substitution reactions may result in new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Sodium diaquabis(salicylato(2-)-O1,O2)chromate(1-) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of corrosion inhibitors and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of Sodium diaquabis(salicylato(2-)-O1,O2)chromate(1-) involves its ability to interact with biological molecules and catalyze specific chemical reactions. The salicylate ligands can facilitate the transfer of electrons, making the compound effective in redox reactions. The chromium center can interact with various molecular targets, including enzymes and cellular components, influencing biochemical pathways and cellular functions.
Comparación Con Compuestos Similares
Sodium chromate: A simpler compound with similar redox properties but lacking the coordination with salicylate ligands.
Chromium(III) salicylate: A related compound where chromium is in a different oxidation state and coordinated with salicylate ligands.
Chromium(III) acetate: Another coordination compound with different ligands but similar coordination chemistry.
Uniqueness: Sodium diaquabis(salicylato(2-)-O1,O2)chromate(1-) is unique due to its specific coordination environment and the presence of salicylate ligands, which impart distinct chemical and biological properties. Its ability to participate in redox reactions and interact with biological molecules makes it a valuable compound for various applications.
Propiedades
Número CAS |
68214-27-7 |
|---|---|
Fórmula molecular |
C14H12CrNaO8 |
Peso molecular |
383.23 g/mol |
Nombre IUPAC |
sodium;chromium(3+);2-oxidobenzoate;dihydrate |
InChI |
InChI=1S/2C7H6O3.Cr.Na.2H2O/c2*8-6-4-2-1-3-5(6)7(9)10;;;;/h2*1-4,8H,(H,9,10);;;2*1H2/q;;+3;+1;;/p-4 |
Clave InChI |
PMTWJOPVNZJNNN-UHFFFAOYSA-J |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)[O-])[O-].C1=CC=C(C(=C1)C(=O)[O-])[O-].O.O.[Na+].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(N''-Nitrocarbamimidamido)ethyl]acetamide](/img/structure/B13771617.png)
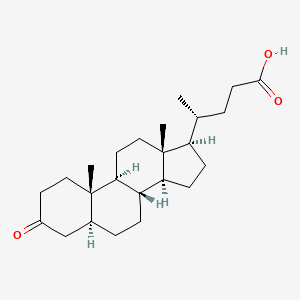
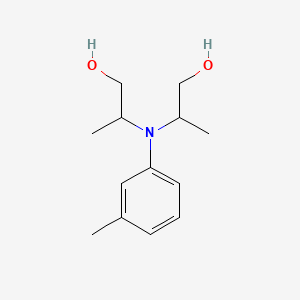


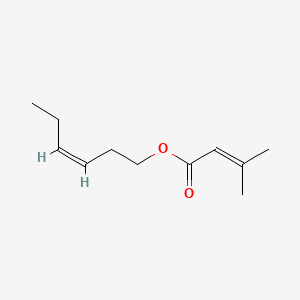
plumbane](/img/structure/B13771670.png)
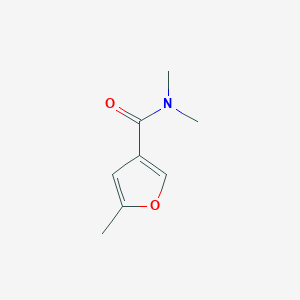

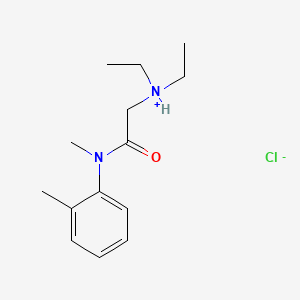
![Dipotassium 3-[3-carbamoyl-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridylazo]phenylphosphonate](/img/structure/B13771687.png)
